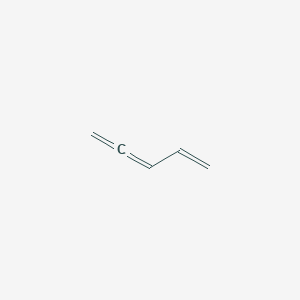

1,2,4-Pentatriene

Description

Significance of Conjugated and Cumulated Polyene Systems in Organic Synthesis

Conjugated and cumulated polyene systems are of paramount importance in organic synthesis due to their unique reactivity and the stereochemical complexity they can introduce into molecules.

Conjugated systems , like the vinyl portion of 1,2,4-pentatriene, are stabilized by resonance, which delocalizes electron density over the participating p-orbitals. ucalgary.capbworks.com This electronic delocalization influences their reactivity, making them key components in various pericyclic reactions, most notably the Diels-Alder reaction. thieme-connect.com In these reactions, the conjugated diene reacts with a dienophile to form a six-membered ring, a fundamental transformation in the synthesis of complex cyclic and polycyclic compounds. thieme-connect.commdpi.com

Cumulated systems (allenes) , on the other hand, possess a unique axial chirality when appropriately substituted. pbworks.comresearchgate.net The central carbon of the allene (B1206475) is sp-hybridized, and the two terminal carbons are sp2-hybridized, with the two π-bonds being orthogonal to each other. researchgate.net This geometry makes allenes valuable building blocks in asymmetric synthesis, allowing for the creation of stereochemically defined products. researchgate.neteurekaselect.com Allenes can participate in various cycloaddition reactions, acting as either the 2π or 4π component, and can also undergo rearrangements and additions, further expanding their synthetic utility. researchgate.netontosight.ai

The combination of both a conjugated and a cumulated system in this compound results in a highly versatile reagent. researchgate.netangenechemical.com It can undergo a variety of transformations, including cycloadditions where either the allene or the vinyl group participates, as well as more complex tandem reactions. eurekaselect.comnih.gov For instance, vinylallenes are known to be more reactive Diels-Alder dienes than simple 1,3-butadienes. thieme-connect.com The study of this compound and its derivatives provides valuable insights into the reactivity of these complex polyene systems and enables the development of new synthetic methodologies. researchgate.neteurekaselect.com

Historical Perspectives on Vinylallene and Pentatriene Research

Early research into polyenes laid the groundwork for understanding the unique properties of molecules like this compound. While early work focused on simpler conjugated systems like butadiene, the synthesis and reactivity of more complex polyenes, including those containing allene moieties, gradually became a focus of investigation. libretexts.orgeurekaselect.com

One of the foundational aspects of vinylallene chemistry is its involvement in pericyclic reactions. The intramolecular Diels-Alder reaction of vinylallenes, for example, has been a subject of study for its ability to construct complex carbocyclic frameworks. eurekaselect.com Seminal work in this area demonstrated the potential of vinylallenes to undergo these transformations, highlighting their utility in organic synthesis. eurekaselect.com

The development of new synthetic methods has been a continuous theme in vinylallene research. For instance, a notable synthesis of vinylallenes involves the reaction of 5-chloropent-3-en-1-ynes with methylmagnesium iodide. rsc.org More contemporary methods have focused on palladium-catalyzed cross-coupling reactions, which allow for the efficient and stereoselective synthesis of a wide range of substituted vinylallenes. eurekaselect.comnih.gov

Spectroscopic studies have also been crucial in elucidating the structure and bonding in this compound. Early vibrational and photoelectron spectroscopy studies provided key data on its molecular structure and electronic properties. nist.gov More recent computational studies have further refined our understanding of the conformational preferences of vinylallene. acs.org The pyrolysis of this compound has also been investigated, revealing its decomposition pathways at high temperatures. rsc.org

The study of vinylallene and its reactions continues to be an active area of research, with ongoing efforts to discover new synthetic applications and to better understand the fundamental principles governing its reactivity. researchgate.neteurekaselect.com

Chemical Data for this compound

| Property | Value |

| Molecular Formula | C5H6 |

| Molecular Weight | 66.10 g/mol |

| IUPAC Name | penta-1,2,4-triene |

| Synonyms | Vinylallene, CH2=C=CHCH=CH2 |

| CAS Number | 10563-01-6 |

| PubChem CID | 139187 |

| Canonical SMILES | C=CC=C=C |

| InChI | InChI=1S/C5H6/c1-3-5-4-2/h3,5H,1-2H2 |

| InChIKey | FNQQBQSISCLVNQ-UHFFFAOYSA-N |

Data sourced from PubChem nih.gov

Structure

2D Structure

3D Structure

Propriétés

InChI |

InChI=1S/C5H6/c1-3-5-4-2/h3,5H,1-2H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQQBQSISCLVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

66.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10563-01-6 | |

| Record name | 1,2,4-Pentatriene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010563016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for 1,2,4 Pentatriene and Its Analogues

Catalytic and Non-Catalytic Approaches for Allene (B1206475) and Triene Formation

The formation of the characteristic double bond arrangements in allenes and trienes can be achieved through several elimination-based strategies. These methods involve the removal of atoms or functional groups from adjacent carbon atoms to introduce unsaturation.

Dehydrohalogenation Pathways

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate, and it is a fundamental method for the synthesis of alkenes. wikipedia.org This reaction is typically promoted by a strong base. wikipedia.org The synthesis of more complex systems like allenes and alkynes can be achieved through the double dehydrohalogenation of vicinal dihalides (halogens on adjacent carbons) or geminal dihalides (halogens on the same carbon). jove.com

The reaction proceeds via two successive E2 elimination reactions when a strong base, such as sodium amide (NaNH2) in liquid ammonia, is used. jove.comunacademy.com The choice of substrate is crucial; the alkyl halide must have a hydrogen atom on an adjacent carbon to be able to form an alkene. wikipedia.org For instance, treating a vicinal dihalide with a strong base first yields a haloalkene. A second elimination step then produces the alkyne. jove.com However, if the intermediate haloalkene has a hydrogen on an adjacent carbon, an allene can be formed as a side product, although the more stable alkyne is generally favored. jove.com

Key aspects of dehydrohalogenation include:

Base Selection: Strong bases like potassium hydroxide (KOH) or sodium amide are typically used. wikipedia.orgjove.com Bulky bases, such as potassium tert-butoxide, can influence the regioselectivity of the reaction, favoring the formation of the less substituted (Hofmann) product. youtube.com

Reaction Mechanism: The reaction generally follows an E2 (bimolecular elimination) pathway, especially with secondary alkyl halides and strong bases. wikipedia.orgyoutube.com This involves a concerted step where the base abstracts a proton and the halide leaving group departs simultaneously. jove.com

Substrate Suitability: Vicinal and geminal dihalides are common precursors for creating multiple degrees of unsaturation. jove.comunacademy.com For example, 1,2-dichloropropane can be converted to 1-propyne through double dehydrohalogenation. jove.com

| Substrate | Reagent/Conditions | Major Product | Mechanism Type |

|---|---|---|---|

| Ethyl Chloride | KOH in ethanol | Ethylene (B1197577) | E2 Elimination wikipedia.org |

| 1,2-Dichloropropane | NaNH2/NH3 | 1-Propyne | Double E2 Elimination jove.com |

| 2-Bromobutane | Potassium tert-butoxide | 1-Butene (Hofmann product) | E2 Elimination youtube.com |

| 2-Bromobutane | NaOH (strong, unhindered base) | 2-Butene (Zaitsev product) | E2 Elimination youtube.com |

Wittig Reaction Applications in Polyene Synthesis

The Wittig reaction is a highly versatile method for creating carbon-carbon double bonds, making it invaluable for the synthesis of alkenes and polyenes. gchemglobal.comlumenlearning.com The reaction involves the treatment of an aldehyde or a ketone with a phosphorus ylide, also known as a Wittig reagent. lumenlearning.comwikipedia.org A significant advantage of this method is that the position of the newly formed double bond is fixed, avoiding the mixtures that can result from elimination reactions. lumenlearning.com

The Wittig reagent is prepared in a two-step process. First, an alkyl halide reacts with triphenylphosphine via an SN2 reaction to form a phosphonium (B103445) salt. lumenlearning.com This salt is then deprotonated by a strong base, such as n-butyllithium, to generate the ylide. lumenlearning.com

The general mechanism involves:

Nucleophilic addition of the ylide to the carbonyl carbon of an aldehyde or ketone. lumenlearning.com

Formation of a four-membered ring intermediate called an oxaphosphetane. lumenlearning.comwikipedia.org

Decomposition of the oxaphosphetane to yield the alkene and triphenylphosphine oxide. lumenlearning.com The formation of the very stable triphenylphosphine oxide is a major driving force for the reaction. lumenlearning.com

The stereochemistry of the resulting alkene is influenced by the nature of the ylide. Non-stabilized ylides (where the R group is an alkyl group) typically lead to (Z)-alkenes, while stabilized ylides (where R is an electron-withdrawing group) predominantly form (E)-alkenes. organic-chemistry.org This selectivity is a key feature in the synthesis of complex molecules, such as the polyene β-carotene. gchemglobal.com

| Carbonyl Compound | Wittig Reagent | Alkene Product | Typical Stereochemistry |

|---|---|---|---|

| Aldehyde/Ketone | Ph3P=CHR (R=Alkyl) | Alkene | (Z)-alkene (non-stabilized ylide) organic-chemistry.org |

| Aldehyde/Ketone | Ph3P=CHR (R=EWG) | Alkene | (E)-alkene (stabilized ylide) organic-chemistry.org |

| Camphor (sterically hindered ketone) | Methylenetriphenylphosphorane (Ph3P=CH2) | Methylene derivative | Not applicable lumenlearning.com |

Dehydration Reactions of Precursor Alcohols

The dehydration of alcohols is another fundamental method for synthesizing alkenes. libretexts.org This elimination reaction involves the removal of a water molecule from an alcohol, which requires a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and heat. libretexts.orgchemguide.co.uk The specific reaction conditions, particularly temperature, depend on the structure of the alcohol. libretexts.org

The mechanism of dehydration can proceed through either an E1 or E2 pathway. libretexts.orgorganicchemistrytutor.com

E1 Mechanism: Secondary and tertiary alcohols typically undergo dehydration via an E1 mechanism. libretexts.org The process begins with the protonation of the alcohol's hydroxyl group by the acid, converting it into a good leaving group (water). libretexts.orgbyjus.com The water molecule then departs, forming a carbocation intermediate. organicchemistrytutor.combyjus.com Finally, a base (such as a water molecule or the conjugate base of the acid) removes a proton from an adjacent carbon, forming the double bond. libretexts.org A key feature of the E1 pathway is the possibility of carbocation rearrangements to form a more stable carbocation, which can lead to a mixture of products. organicchemistrytutor.comyoutube.com The reaction generally favors the formation of the more substituted alkene, known as the Zaitsev product. organicchemistrytutor.com

E2 Mechanism: Primary alcohols dehydrate via an E2 mechanism because the corresponding primary carbocations are too unstable to form. libretexts.orglibretexts.org In this case, after the initial protonation of the hydroxyl group, a base removes a proton from the adjacent carbon in a concerted step as the water molecule leaves. libretexts.org

| Alcohol Type | Typical Conditions | Mechanism | Key Intermediates/Features |

|---|---|---|---|

| Primary (1°) | 170° - 180°C with strong acid | E2 libretexts.org | No carbocation intermediate libretexts.org |

| Secondary (2°) | 100° - 140°C with strong acid | E1 libretexts.org | Carbocation intermediate, rearrangements possible libretexts.org |

| Tertiary (3°) | 25° - 80°C with strong acid | E1 libretexts.org | Most stable carbocation, fastest reaction rate byjus.com |

Cross-Coupling Reactions in Conjugated Polyene Construction

Cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, particularly for constructing the complex frameworks of conjugated polyenes. These reactions typically involve a transition metal catalyst, most commonly palladium or nickel, to couple an organometallic compound with an organic halide.

Stille Coupling Strategies

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin) compound and an organic electrophile, such as a halide or triflate. wiley-vch.dewikipedia.org This method is highly effective for creating sp²-sp² C-C bonds, making it ideal for synthesizing conjugated polymers and other functional materials. wiley-vch.de A significant advantage of the Stille reaction is its tolerance for a wide variety of functional groups. wiley-vch.de

The catalytic cycle is believed to involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic electrophile to form a Pd(II) complex. wiley-vch.de

Transmetallation: The organostannane transfers its organic group to the palladium complex, displacing the halide. This is often the rate-determining step. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle. wiley-vch.de

The Stille reaction has been widely applied in the synthesis of polyaromatic semiconducting materials. wiley-vch.de By using a ditin compound and a difunctional electrophile, the reaction can be adapted for polymerization, a process known as Stille polycondensation. wiley-vch.deosti.gov

| Component | Description | Common Examples |

|---|---|---|

| Organostannane (R''-SnR₃) | Organic group donor. Stable to air and moisture. | Vinylstannanes, Arylstannanes wikipedia.org |

| Electrophile (R'-X) | Organic group acceptor. | Vinyl or Aryl Halides (I, Br), Triflates wikipedia.org |

| Catalyst | Palladium(0) complex. | Pd(PPh₃)₄, Pd₂(dba)₃ wiley-vch.de |

| Ligand | Stabilizes the palladium catalyst. | Triphenylphosphine (PPh₃) wiley-vch.de |

Kumada Coupling Applications

The Kumada coupling, one of the earliest reported catalytic cross-coupling methods, creates carbon-carbon bonds by reacting a Grignard reagent with an organic halide. wikipedia.org The reaction is catalyzed by transition metals, typically nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This method is valuable for coupling alkyl, vinyl, or aryl groups. wikipedia.org

The widely accepted mechanism for the palladium-catalyzed Kumada coupling is analogous to other cross-coupling reactions:

Oxidative Addition: A Pd(0) catalyst inserts into the organic halide (R-X) bond, forming an organo-Pd(II) complex. wikipedia.orgnrochemistry.com

Transmetallation: The Grignard reagent (R'-MgX) transfers its organic group to the palladium complex. wikipedia.orgnrochemistry.com

Reductive Elimination: The two organic groups (R and R') are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. nrochemistry.com

The Kumada coupling has proven particularly useful in the synthesis of conjugated polymers, such as polyalkylthiophenes (PATs), which are important materials for organic electronic devices. wikipedia.org The first synthesis of regioregular polyalkylthiophenes was achieved using this method. wikipedia.org A key advantage is the direct use of Grignard reagents, which are readily prepared. organic-chemistry.org However, the strong basicity and nucleophilicity of Grignard reagents limit the tolerance of base-sensitive functional groups in the substrates. nrochemistry.com

| Component | Description | Common Examples |

|---|---|---|

| Organomagnesium Reagent (Grignard) | Nucleophilic organic group donor. | Aryl-MgBr, Vinyl-MgBr wikipedia.org |

| Organic Halide | Electrophilic organic group acceptor. | Aryl or Vinyl Halides wikipedia.org |

| Catalyst | Nickel(II) or Palladium(II) complexes. | NiCl₂(dppe), PdCl₂(dppf) wikipedia.orgnrochemistry.com |

| Solvent | Typically ethers used for Grignard reagent formation. | Tetrahydrofuran (THF), Diethyl ether wikipedia.orgnrochemistry.com |

Negishi Coupling Approaches

The Negishi coupling, a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate, represents a powerful tool for forming carbon-carbon bonds. wikipedia.org Its application to the synthesis of 1,2,4-pentatriene and its analogues typically involves the coupling of a vinyl or allenyl organozinc reagent with a suitable vinyl or allyl electrophile. The versatility of the Negishi coupling allows for the connection of sp², sp³, and sp hybridized carbon atoms, making it well-suited for constructing the pentatriene framework. wikipedia.org

A general strategy for synthesizing a substituted this compound could involve the reaction of an allenylzinc halide with a vinyl halide. The allenylzinc reagent can be prepared from the corresponding propargyl halide. The palladium catalyst, often in conjunction with a phosphine ligand, facilitates the key C-C bond formation. The choice of ligand can be crucial in suppressing side reactions and achieving high yields and selectivity.

Table 1: Representative Conditions for Negishi Coupling

| Reactant A | Reactant B | Catalyst System | Solvent | Key Feature |

|---|---|---|---|---|

| Allenylzinc Bromide | Vinyl Iodide | Pd(PPh₃)₄ | THF | Forms the core C(sp²)-C(sp) bond of the vinylallene. |

| Vinylzinc Chloride | Propargyl Bromide | NiCl₂(dppf) | THF / NMP | Nickel-catalyzed alternative for C(sp²)-C(sp³) bond formation. |

Recent advancements have focused on developing new biarylphosphine ligands, such as CPhos, which effectively promote the desired reductive elimination step over undesired pathways like β-hydride elimination, especially in couplings involving secondary alkylzinc halides. Furthermore, modifications to the standard Negishi protocol, such as performing the reaction in water using micellar technology, have been shown to maintain the stereochemistry of the reacting partners, which is critical for the synthesis of specific isomers of substituted pentatrienes. nih.gov

Pyrolytic and Thermal Decomposition Routes to Pentatrienes

High-temperature reactions, particularly those conducted under vacuum, provide a distinct pathway to highly unsaturated molecules like this compound by inducing unimolecular eliminations or rearrangements.

Flash Vacuum Pyrolysis (FVP) is a technique that involves heating a substrate in the gas phase at high temperatures (typically 300–1100 °C) under high vacuum for a very short duration. wikipedia.orgscripps.edu These conditions favor unimolecular reactions and allow for the isolation of highly reactive molecules by quickly trapping them at low temperatures. wikipedia.org

For the synthesis of this compound, a plausible FVP approach would involve the thermal ring-opening of a suitable precursor like methylenecyclobutene. The electrocyclic ring-opening of cyclobutene derivatives to form butadienes is a well-established pericyclic reaction. By analogy, 3-methylenecyclobutene, upon heating, would be expected to undergo ring-opening to yield this compound. Another potential precursor is 1-ethynylcyclopropane, which could rearrange under thermal stress to form the target molecule. The high energy of the FVP process drives the reaction toward the formation of the thermodynamically accessible triene system.

A related example involves the anaerobic pyrolysis of protected vinyl fulvenes at 520 °C, which yields dihydropentalene derivatives through thermal cyclization accompanied by the loss of cyclopentadiene (B3395910). researchgate.net This demonstrates the utility of FVP in generating complex diene systems via elimination from specifically designed precursors.

Cheleotropic reactions are a class of pericyclic reactions where a single atom is extruded from a ring, forming two new sigma bonds to the same atom. The reverse reaction, known as cheletropic extrusion, is a powerful method for synthesizing conjugated dienes and polyenes. thieme-connect.de

The most common application of this strategy for diene synthesis is the thermal or photochemical extrusion of sulfur dioxide from 2,5-dihydrothiophene-1,1-dioxides (sulfolenes). researchgate.netmdpi.com To synthesize this compound, one could envision a precursor such as 3-vinyl-2,5-dihydrothiophene-1,1-dioxide. Upon heating, this molecule would undergo a concerted extrusion of SO₂ to generate this compound. According to Woodward-Hoffmann rules, this thermal extrusion is a suprafacial, disrotatory process. imperial.ac.uk This method is known for its clean reaction profiles and high stereospecificity, making it an attractive route for generating specific isomers of substituted pentatrienes.

The required vinyl-substituted sulfolene precursor can be synthesized through various methods, including the Diels-Alder reaction between butadiene and vinylsulfonylene, followed by oxidation, or by alkylation of the parent sulfolene.

Regioselective and Stereoselective Synthesis of this compound Isomers

Controlling the precise arrangement of atoms (regioselectivity) and their spatial orientation (stereoselectivity) is a central goal in modern organic synthesis. For vinylallenes, this involves controlling the substitution pattern and establishing axial chirality in the allene moiety.

Regioselectivity: The synthesis of vinylallenes often faces challenges in controlling which double bond of the precursor reacts. Gold-catalyzed reactions have emerged as a powerful tool for achieving high regioselectivity. For instance, the gold-catalyzed migratory cycloisomerization of silyl-substituted vinylallenes can lead to crowded cyclopentadienes. nih.govacs.org The initial regioselective coordination of the gold(I) catalyst to the central carbon of the allene moiety is a key step that directs the subsequent cyclization. acs.org Similarly, copper-catalyzed multicomponent 1,6-conjugate additions to racemic vinylallenes demonstrate excellent regioselectivity, where a Cu-B(pin) complex adds preferentially to the allene terminus over the vinyl group. nih.gov

Stereoselectivity: The synthesis of axially chiral allenes is of significant interest. Recent breakthroughs have utilized asymmetric catalysis to achieve high enantioselectivity. Chiral phosphoric acids have been employed as catalysts for the enantioselective dehydrative γ-arylation of propargyl alcohols to produce chiral tetrasubstituted allenes with excellent regio- and enantioselectivities. acs.orgnih.gov Palladium-catalyzed asymmetric [3+2] cycloaddition reactions using racemic allenes and a chiral ligand can generate highly substituted chiral allenes, controlling both the axial chirality of the allene and new point stereocenters simultaneously. researchgate.netbohrium.com

Table 2: Methods for Selective Synthesis of Vinylallene Analogues

| Method | Catalyst/Reagent | Selectivity | Product Type |

|---|---|---|---|

| Migratory Cycloisomerization | Gold(I) Complex | Regioselective | Substituted Cyclopentadienes nih.govacs.org |

| 1,6-Conjugate Addition | NHC–Cu Complex / B₂(pin)₂ | Regio-, Diastereo-, and Enantioselective | Functionalized Chiral Allenes nih.gov |

| Dehydrative γ-Arylation | Chiral Phosphoric Acid | Enantioselective | Axially Chiral Tetrasubstituted Allenes acs.orgnih.gov |

Exploration of Novel Precursors and Reaction Conditions

The search for more efficient and versatile synthetic routes to vinylallenes has led to the exploration of novel starting materials and innovative reaction conditions.

One novel approach involves the gold-catalyzed reaction of propargylic esters with alkynylsilanes. This method generates silyl-substituted vinylallene derivatives through a cascade of consecutive nih.govacs.org-acyloxy and nih.govacs.org-silyl rearrangements. researchgate.net This transformation provides access to functionalized vinylallenes that would be difficult to prepare using traditional methods.

The development of new precursors that generate strained cyclic allenes and alkynes under mild, fluoride-induced conditions has also expanded the synthetic toolkit. Ortho-(trimethylsilyl)vinyl triflates can be triggered to form highly reactive cyclic allenes, which can then be trapped in catalytic cycles, enabling new types of transformations. researchgate.net

In terms of reaction conditions, significant progress has been made. Multicomponent reactions, where three or more reactants combine in a single operation, offer a highly efficient way to build molecular complexity. The copper-catalyzed multicomponent reaction involving vinylallenes, bis(pinacolato)diboron, and an unsaturated diester generates highly complex and stereodefined structures in one step. nih.gov Another innovation is the move away from traditional organic solvents. For example, Negishi-like cross-couplings between alkenyl and alkyl halides have been achieved in water at room temperature using a palladium catalyst and a surfactant (PTS) to form nanomicelles, which serve as the reaction vessels. nih.gov This not only offers a greener alternative but also provides high levels of stereoretention.

Reaction Mechanisms and Transformations of 1,2,4 Pentatriene

Pericyclic Reactions of 1,2,4-Pentatriene

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. chemistrylearner.com For this compound, also known as vinylallene, these reactions are crucial in understanding its chemical behavior and synthetic utility.

This compound participates in an electrocyclic ring-closure equilibrium with methylenecyclobutene. acs.org This type of reaction involves the formation of a sigma bond and the corresponding closure of a ring system from a conjugated pi-electron system. libretexts.org The thermal treatment of this compound results in an equilibrium mixture with methylenecyclobutene, indicating that both compounds have comparable thermodynamic stabilities. acs.org

The position of this equilibrium can be influenced by substituents. For instance, theoretical calculations suggest that a methyl group at the vinylic terminus of a vinylallene shifts the equilibrium to favor the ring-closed methylenecyclobutene form. acs.org Similarly, the introduction of a silyl (B83357) substituent at the vinylic terminus stabilizes the ring-closed product and facilitates the ring closure at a lower temperature. acs.org

A study on substituted vinylallenes and 3-alkylidenecyclobutenes further detailed these electrocyclic reactions. acs.org The electrocyclic ring-closure equilibria for the parent this compound were established at various temperatures in the gas phase, allowing for the calculation of thermodynamic parameters. researchgate.net Theoretical calculations at different levels of theory, including 6-31G* and MP2/6-31G*, have been employed to understand the thermodynamics of the this compound-methylenecyclobutene system. researchgate.net

The kinetics of the electrocyclization of a cis-5-borylpenta-1,2,4-triene (a derivative of this compound) were investigated, showing a first-order reaction. The Arrhenius equation for this reaction was determined to be k = 10¹¹·⁴ exp(-26.8/RT) s⁻¹. acs.org The trans-isomer also underwent a unidirectional ring-closure, but at a much slower rate, with an activation energy 6.4 kcal/mol greater than the cis-isomer. acs.org

Table 1: Activation Parameters for the Electrocyclization of cis- and trans-5-Borylpenta-1,2,4-trienes

| Isomer | Arrhenius Equation | Activation Energy (kcal/mol) |

|---|---|---|

| cis-Isomer | k = 10¹¹·⁴ exp(-26.8/RT) s⁻¹ | 26.8 |

| trans-Isomer | k = 10¹³·⁶ exp(-33.2/RT) s⁻¹ | 33.2 |

Data sourced from a study on the effects of boryl substituents on the thermal ring-closing reaction of vinylallenes. acs.org

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. wikipedia.org Vinylallenes, including this compound and its derivatives, can act as the diene component in these reactions, leading to the formation of cyclic compounds with exo-methylene groups. koreascience.kr For a Diels-Alder reaction to occur, the diene must be in a conjugated s-cis conformation. masterorganicchemistry.com

Research has demonstrated the successful Diels-Alder reaction of various substituted vinylallenes with a range of dienophiles. koreascience.kr For example, 3-ethyl-4-phenyl-1,2,4-pentatriene reacts with dienophiles like maleic anhydride, N-phenyl maleimide, dimethyl maleate (B1232345), and 1,4-naphthoquinone (B94277) to produce the corresponding cycloadducts in good to excellent yields. koreascience.kr Hetero-Diels-Alder reactions have also been explored, where a substituted vinylallene reacts with ethyl glyoxylate (B1226380) to form a 3,6-dihydro-2H-pyran with an exo-methylene group. koreascience.kr

The scope of cycloaddition reactions extends beyond the typical Diels-Alder. For instance, the thermolysis of certain phosphorus-containing bicyclic compounds can generate 1,5-diphenyl-2,4-pentadiene-1-thione, which then undergoes cycloaddition with various dienophiles. oup.com While not a direct reaction of this compound, this illustrates the reactivity of related pentadiene systems.

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated pi-electron system. fiveable.mewikipedia.org These reactions are classified by an [i,j] notation, indicating the number of atoms the sigma bond migrates over. fiveable.me

While specific examples of sigmatropic rearrangements directly involving this compound are not extensively detailed in the provided search results, the general principles apply. A common example is the acs.orgacs.org sigmatropic rearrangement, which involves the suprafacial shift of a hydrogen atom across a two-double-bond pi system. libretexts.org This type of rearrangement is thermally allowed and commonly observed in compounds like 5-methyl-1,3-cyclopentadiene. libretexts.org Given the conjugated system in this compound, it is plausible that it could undergo similar rearrangements under appropriate conditions. The Cope rearrangement, a koreascience.krkoreascience.kr sigmatropic shift in 1,5-dienes, is another well-known example of this reaction class. wikipedia.org

Isomerization Pathways and Kinetics

Isomerization reactions involve the structural rearrangement of a molecule to form a different isomer. For this compound, both thermal and catalyzed isomerization pathways are significant.

Thermal isomerization of this compound is closely linked to its electrocyclic equilibrium with methylenecyclobutene. researchgate.net In a study of the thermal rearrangement of [1.1.1]propellane, this compound was identified as a thermal isomerization product of 3-methylenecyclobutene. acs.orgacs.org This suggests a pathway where 3-methylenecyclobutene, formed as a minor product, can subsequently isomerize to this compound under thermal conditions. researchgate.netacs.org

The reaction of an allyl radical with acetylene (B1199291) has been studied as a potential route to cyclopentadiene (B3395910), with this compound being a possible isomeric product. rsc.org However, quantum-chemical computations indicate that the transition state leading to this compound is energetically high, making its formation in measurable quantities unlikely under the studied conditions. rsc.org

Heterogeneous catalysis plays a significant role in the isomerization of this compound and related compounds. The formation of this compound from 3-methylenecyclobutene during the thermal rearrangement of [1.1.1]propellane was found to be a heterogeneous side reaction catalyzed by the surface of the reaction vessel. researchgate.netacs.orgacs.org

Studies on the conversion of non-conjugated dienes have employed various homogeneous and heterogeneous catalysts. For example, the isomerization of 1,4-pentadiene (B1346968) to the conjugated 1,3-pentadiene (B166810) can be achieved using ruthenium and palladium-based catalysts. nih.gov While this does not directly involve this compound, it highlights the use of heterogeneous catalysts for diene isomerization. Zirconia (ZrO₂) has been shown to be a selective catalyst for the production of conjugated pentadienes from cyclic ethers. researchgate.net The differences in pentadiene isomer selectivity among various metal oxide catalysts are attributed to the relative rates of isomerization on the catalyst surface. researchgate.net

Addition Reactions Across Multiple Bonds

As an unsaturated hydrocarbon with multiple double bonds, this compound is reactive and participates in addition reactions. ontosight.aiontosight.ai The presence of both cumulated and isolated double bonds provides multiple sites for such reactions.

Electrophilic Addition Mechanisms

Electrophilic addition to this compound, like other conjugated dienes, proceeds through the formation of a carbocation intermediate. The initial step involves the attack of an electrophile, such as a proton (H+), on one of the double bonds. libretexts.orglibretexts.org This protonation occurs regioselectively to form the most stable carbocation. In the case of a conjugated system, this often results in a resonance-stabilized allylic carbocation. libretexts.orglibretexts.orgopenstax.org

The resulting carbocation is a resonance hybrid, with the positive charge distributed over multiple carbon atoms. libretexts.org A nucleophile can then attack any of the electron-deficient carbons. For example, in the addition of hydrogen halides (HX), the halide ion (X-) can add to different positions, leading to a mixture of products. libretexts.org This can result in both 1,2-addition, where the electrophile and nucleophile add to adjacent carbons, and 1,4-addition, where they add to the ends of the conjugated system. libretexts.orgopenstax.orgmasterorganicchemistry.com

The distribution of these products can be influenced by factors such as temperature. At lower temperatures, the reaction is often under kinetic control, favoring the product that is formed fastest, which is typically the 1,2-adduct due to the proximity of the nucleophile to the initially formed carbocation. masterorganicchemistry.com At higher temperatures, the reaction is under thermodynamic control, favoring the more stable product, which is often the 1,4-adduct due to the presence of a more substituted internal double bond. masterorganicchemistry.commasterorganicchemistry.com

The addition of HCl to the similar compound 1,2,3-pentatriene (B13520168) has been shown to be a two-step process involving a carbocation intermediate, with the rate-determining step being the initial proton attack. researchgate.net

Nucleophilic Addition Pathways

While electrophilic additions are more common for alkenes and dienes, nucleophilic addition can occur under specific conditions, particularly when the double bond is activated by electron-withdrawing groups. In the context of this compound, nucleophilic attack is less typical but can be relevant in certain organometallic reactions. For instance, the reaction of allenes with organocuprates involves the addition of a nucleophilic alkyl or phenyl group.

The Birch reduction is another example where a type of nucleophilic addition occurs. In this reaction, an electron adds to the diene to form a radical-anion. msu.edu This is followed by protonation and the addition of a second electron to form a delocalized anion, which is then protonated. msu.edu

Hydrogenation Kinetics and Thermodynamics

The hydrogenation of pentadienes involves the addition of hydrogen across the double bonds to form pentane. The enthalpy of hydrogenation provides insight into the stability of the diene. For comparison, the enthalpy of hydrogenation for 1-pentene (B89616) is +126 kJ/mol, and for 1,3-pentadiene, it is +230 kJ/mol. doubtnut.com The heat of combustion for 1,4-pentadiene has been measured as 768.94 ± 0.30 kcal/mol, while for 1,2-pentadiene (B1661991) it is 777.14 ± 0.15 kcal/mol. nist.gov

The kinetics of hydrogenation are often studied using catalysts like palladium on carbon (Pd/C). researchgate.net Such reactions are typically modeled using Langmuir-Hinshelwood kinetics, where the reaction rate depends on the adsorption of the reactants onto the catalyst surface. researchgate.net The activation energies for the consecutive hydrogenation steps of dienes are generally in the range typical for liquid-phase hydrogenation of unsaturated hydrocarbons. researchgate.net

Thermodynamic data for the isomerization between pentadiene isomers are also available. For example, the enthalpy of reaction (ΔrH°) for the isomerization of (Z)-3-Penten-1-yne to this compound in the gas phase at 959 K is -1. ± 7.9 kJ/mol. nist.gov

Interactive Data Table: Thermodynamic Properties of Pentadiene Isomers

| Compound | Heat of Combustion (kcal/mol) | Enthalpy of Hydrogenation (kJ/mol) |

| 1,2-Pentadiene | 777.14 ± 0.15 nist.gov | |

| 1,4-Pentadiene | 768.94 ± 0.30 nist.gov | |

| 1-Pentene | +126 doubtnut.com | |

| 1,3-Pentadiene | +230 doubtnut.com |

Oxidation and Reduction Processes

Unsaturated hydrocarbons like 1,2,4-pentadiene are susceptible to oxidation and reduction reactions. Oxidation typically involves the loss of electrons or an increase in the number of bonds to oxygen, while reduction involves the gain of electrons or an increase in the number of bonds to hydrogen. libretexts.orgsavemyexams.com

Mechanisms of Oxidative Degradation

The oxidative degradation of pentadienes can occur through various mechanisms, often involving radical intermediates. For instance, 1,4-pentadiene can react with hydroxyl radicals, leading to a variety of products through radical-mediated pathways. smolecule.com The presence of the pentadiene structural motif in polyunsaturated fatty acids makes them susceptible to lipid peroxidation, a process that involves oxidative degradation. smolecule.com

The oxidation of unsaturated hydrocarbons can be initiated by reactive oxygen species. researchgate.net In the case of proton transfer from 1,4-pentadiene to the superoxide (B77818) radical anion, the reaction proceeds through the formation of pre-reactive complexes and transition states, ultimately leading to a 1,4-pentadien-3-yl anion and a hydroperoxyl radical. scielo.org.co

Ozonolysis is another common oxidative degradation pathway for compounds with double bonds. The reaction of ozone with a double bond initially forms a molozonide, which then rearranges to an ozonide. The ozonide can be worked up under reductive or oxidative conditions to yield aldehydes, ketones, or carboxylic acids. The degradation of similar compounds by ozonation has been shown to proceed through attack on the carbon-carbon double bonds, leading to ring-opening and the formation of smaller, oxygenated products. frontiersin.org

In industrial settings, the thermal-oxidative degradation of related polymers can lead to the formation of various volatile organic compounds, including derivatives of pentadiene. osti.gov The mechanisms often involve the formation of hydroperoxides which then decompose to form alkoxy radicals, leading to chain scission and the formation of ketones and aldehydes. osti.gov

Controlled Reduction Strategies

The selective reduction of a polyunsaturated system like this compound presents a significant synthetic challenge due to the presence of multiple reactive sites—a conjugated diene system and an allene (B1206475) moiety. Controlled hydrogenation aims to selectively reduce one or more of the double bonds while leaving others intact. Catalytic hydrogenation is a primary method for such transformations, with the outcome heavily dependent on the catalyst, reaction conditions, and the substrate's structure. usm.my

While specific studies on the controlled reduction of this compound are not extensively documented, principles derived from the hydrogenation of related dienes and allenes can provide insight. The stability of the diene system plays a crucial role. Thermochemical data indicates that cumulated dienes (allenes) are generally less stable than either isolated or conjugated dienes. libretexts.org For instance, the heat of hydrogenation for 1,2-propadiene (allene) is higher than that for 1,3-butadiene (B125203) (conjugated) or 1,4-pentadiene (isolated), indicating its lower stability. libretexts.org This suggests that the allenic part of this compound would likely be the most reactive site for hydrogenation.

Homogeneous catalysts, such as Wilkinson's catalyst (tris(triphenylphosphine)rhodium chloride), are known for their selectivity in hydrogenating less sterically hindered or more reactive double bonds under mild conditions. orgsyn.org In the case of this compound, such a catalyst might preferentially reduce the C1=C2 allenic double bond.

Heterogeneous catalysts like palladium or platinum are also widely used but can sometimes lead to over-reduction or isomerization of the double bonds. usm.my The choice of support (e.g., BaSO₄ in Lindlar's catalyst) or the addition of catalyst poisons can temper the catalyst's activity to achieve partial reduction, for example, reducing an alkyne to a cis-alkene. A similar strategy could theoretically be applied to selectively reduce one of the π-systems in this compound.

The table below summarizes the heats of hydrogenation for different types of dienes, illustrating the stability differences that would influence controlled reduction strategies.

| Compound | Diene Type | Heat of Hydrogenation (ΔH⁰, kcal/mol) |

| 1,2-Propadiene | Cumulated | -71.3 |

| 1,3-Butadiene | Conjugated | -57.1 |

| 1,4-Pentadiene | Isolated | -60.8 |

| This compound | Cumulated & Conjugated | Data not available |

Table based on data from Chemistry LibreTexts. libretexts.org

Radical Reactions Involving Pentatriene Intermediates

Radical reactions are fundamental in many chemical processes, from combustion to atmospheric chemistry and biological systems. wikipedia.org Radicals are highly reactive species characterized by an unpaired electron. youtube.com Pentatriene structures can be involved in radical reactions either as a starting material that forms a radical intermediate or as a product of a radical reaction.

Formation of Pentatrienyl Radicals

Pentatrienyl radicals can be formed through several mechanisms, most commonly via the homolytic cleavage of a bond, typically a C-H bond, from a pentatriene molecule. wikipedia.org This process, known as hydrogen abstraction, is a key step in many oxidation and combustion processes. For example, the formation of the resonance-stabilized pentadienyl radical from 1,4-pentadiene is a well-understood process initiated by radical species. wikipedia.org

In the context of this compound, a pentatrienyl radical would be formed by the abstraction of a hydrogen atom. The stability of the resulting radical is a key factor determining the ease of its formation. Resonance stabilization, where the unpaired electron can be delocalized over a conjugated π-system, significantly increases the stability of a radical. fiveable.me The pentadienyl radical is stabilized by resonance, which allows the unpaired electron to be delocalized over the five-carbon conjugated system. fiveable.me

Pentatrienyl radicals can also be formed as intermediates in more complex reactions. For instance, quantum chemical computations have shown that this compound can be formed, albeit via a high-energy transition state (153.3 kJ mol⁻¹), from the reaction of an allyl radical with acetylene. rsc.orgleidenuniv.nl This indicates that the reverse process, the decomposition of a C₅H₇ radical to form this compound and a hydrogen atom, is also a possible, though energetically demanding, pathway. rsc.org

Reactions with Hydroxyl Radicals

The reaction of unsaturated hydrocarbons with hydroxyl radicals (•OH) is a primary degradation pathway in the atmosphere and a key process in combustion chemistry. rsc.org Dienes, having two C=C bonds, are generally more reactive towards •OH radicals than corresponding alkanes or alkenes. rsc.orgresearchgate.net The reaction mechanism can proceed via two main channels: •OH addition to a double bond or H-atom abstraction.

Studies on various pentadiene isomers reveal that the structure significantly influences reactivity and the dominant reaction pathway. rsc.org

Addition vs. Abstraction: For most dienes, •OH addition to one of the double bonds is the dominant channel at lower temperatures. acs.org This is often characterized by a negative temperature dependence, where the reaction rate decreases as temperature increases. acs.org At higher temperatures, H-atom abstraction becomes more significant. acs.org However, for 1,4-pentadiene, the presence of weak bis-allylic C-H bonds makes H-abstraction a significant channel even at low temperatures, leading to the formation of a resonance-stabilized 1,4-pentadien-3-yl radical and water. acs.orgacs.org

Reactivity of this compound: While direct experimental kinetic data for this compound's reaction with •OH is limited, studies on related isomers provide strong indications of its likely behavior. A study on the reaction rates of various acyclic dienes with •OH radicals measured the rate coefficient for 1,2-pentadiene (a cumulated diene) at 298 K. researchgate.net Theoretical calculations of the energy barriers for the reaction of different pentadiene isomers with •OH radicals help to explain their relative reactivity. rsc.org

The following table presents the measured rate coefficients for the reaction of different pentadiene isomers with •OH radicals.

| Reactant | Isomer Type | Rate Coefficient (k) at ~298 K (x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) |

| 1,2-Pentadiene | Cumulated (Allenic) | 3.34 ± 0.40 |

| cis-1,3-Pentadiene | Conjugated | Data not directly available, but 1,3-pentadiene overall is higher than other isomers |

| 1,4-Pentadiene | Isolated | 9.13 ± 0.62 (for 1,4-hexadiene, as a proxy) |

Table based on data from Xue et al. rsc.org and Zhang et al. researchgate.net

The reaction of •OH with 1,4-pentadiene has been studied as a prototype for the oxidation of polyunsaturated fatty acids. nih.gov These studies show that the reaction proceeds through the formation of a pre-reaction complex, which can then lead to either •OH addition or H-abstraction, with the transition states for these reactions having enthalpies lower than the initial reactants, indicating they are fast reactions. acs.orgnih.gov Given the structural elements of both an allene and a conjugated diene in this compound, its reaction with •OH radicals is expected to be complex, likely involving addition at multiple sites and potential H-abstraction, with the specific branching ratios dependent on temperature and pressure.

Theoretical and Computational Investigations of 1,2,4 Pentatriene

Quantum Chemical Calculation Methodologies

A variety of quantum chemical methods have been employed to investigate 1,2,4-pentatriene, ranging from foundational ab initio and DFT methods to more computationally intensive high-level composite methods.

Ab Initio and Density Functional Theory (DFT) Approaches

Ab initio molecular orbital (MO) methods have been utilized to study the electrocyclic ring closure of vinylallene. nih.gov These calculations help in understanding the reaction mechanisms by determining the pathways and transition states. nih.gov For instance, the conrotatory and disrotatory pathways of related allene (B1206475) systems have been successfully determined using the Complete Active Space Self-Consistent Field (CASSCF) method. nih.gov

Density Functional Theory (DFT) has been widely applied to study various aspects of this compound and related molecules. For example, DFT calculations at the B3LYP/6-311++G(3df,2p)//B3LYP/6-31++G(d,p) level have been used to investigate the rearrangement of vinyl allene oxides, which are derivatives of this compound. acs.orgrutgers.edu These studies explore reaction mechanisms, including concerted and stepwise pathways, and the influence of solvent effects. acs.orgrutgers.edu DFT has also been instrumental in studying the hetero Diels-Alder reactions of vinyl allenes with aldehydes, indicating that these reactions proceed through a highly asynchronous polar transition state. capes.gov.br Furthermore, DFT methods like B3LYP/6-311+G(3df,2p) have been used to compute geometrical, thermochemical, and topological parameters for reactions involving similar diene structures. scielo.org.coresearchgate.net

High-Level Composite Methods (e.g., CBS-QB3, CCSD(T))

For higher accuracy in energetic and thermodynamic predictions, high-level composite methods are often employed. The Complete Basis Set (CBS-QB3) method has been used to map the potential energy surface of the C5H7 system, which includes this compound as a possible product. rsc.orgresearchgate.net These calculations provide crucial data on the relative energies of intermediates and transition states. rsc.orgresearchgate.net

Coupled-cluster theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is considered a "gold standard" in quantum chemistry for its accuracy. acs.orgarxiv.org While direct references to CCSD(T) calculations specifically for this compound are less common in the provided context, its application to similar systems, like the fragments of methyl linolenate including 1,4-pentadiene (B1346968), highlights its importance in obtaining benchmark bond dissociation enthalpies (BDEs). acs.org Such high-level methods are crucial for validating the results from more computationally efficient DFT functionals. acs.org

Potential Energy Surface (PES) Mapping and Analysis

Mapping the potential energy surface (PES) is a cornerstone of computational reaction chemistry, as it provides a detailed landscape of a chemical reaction, identifying all stable molecules (minima) and the transition states that connect them.

Identification of Intermediates and Transition States

Computational studies have been successful in identifying key intermediates and transition states in reactions involving the C5H6 and C5H7 isomers. For instance, in the reaction of the allyl radical with acetylene (B1199291), quantum chemical computations at the CBS-QB3 level have mapped the C5H7 potential energy surface. rsc.org This mapping revealed that the formation of this compound from the initial adduct (INT1) proceeds over a high-energy transition state (TS5), explaining its low yield in certain experimental conditions. rsc.orgresearchgate.net

In the study of vinyl allene oxide rearrangements, DFT calculations have characterized the structures at each stationary point along the reaction path, including zwitterionic intermediates in stepwise pathways. acs.orgrutgers.edu Similarly, investigations into the isomerization of bicyclo[2.1.0]pentane to 1,4-pentadiene have used CASSCF and CASPT2 methods to explore whether the reaction is concerted or proceeds through a cyclopentane-1,3-diyl intermediate. rsc.org

Kinetic and Thermodynamic Parameter Calculations

Theoretical methods are powerful tools for calculating kinetic and thermodynamic parameters, which are essential for understanding reaction feasibility and rates.

The enthalpy of reaction (ΔrH°) for the equilibrium between 3-methylenecyclobutene and this compound has been determined experimentally and is supported by theoretical calculations. nist.gov The following table summarizes the reported values.

| Reaction | ΔrH° (kJ/mol) | Conditions | Reference |

| 3-Methylenecyclobutene ⇌ this compound | -8 ± 3 | Gas phase, 490 K | Roth, Hopf, et al., 1994 nist.gov |

| 3-Methylenecyclobutene ⇌ this compound | -3.6 | Liquid phase | Pasto and Kong, 1989 nist.gov |

| (Z)-3-Penten-1-yne ⇌ this compound | -1 ± 7.9 | Gas phase, 959 K | Roth, Hopf, et al., 1994 nist.gov |

CBS-QB3 calculations have been used to determine the relative energies on the C5H7 potential energy surface, showing that the formation of this compound is energetically demanding compared to other pathways like the formation of cyclopentadiene (B3395910). rsc.org The activation energy for the electrocyclic reaction of vinylallene has been calculated to be higher than that of bis(allene), a result attributed to the interactions of the allene group's pi orbitals. nih.gov Thermodynamic parameters for the electrocyclic equilibrium of this compound have also been calculated using fully geometry optimized 6-31G* level theory with further single-point calculations at the MP2/6-31G* level. researchgate.net

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and bonding in molecules, which is particularly insightful for unsaturated systems like this compound.

The electronic structure of this compound is characterized by its system of cumulated and conjugated double bonds. MO theory explains that in conjugated systems, the p-orbitals of adjacent double bonds can overlap, leading to the formation of delocalized π molecular orbitals that extend over multiple atoms. libretexts.orglibretexts.org This delocalization is a stabilizing factor. libretexts.org

Description of Pi (π) System Conjugation and Cumulation

This compound, also known as vinylallene, possesses a unique π-electron system that incorporates both cumulated and conjugated double bonds. The structure consists of an allene group (C1=C2=C3) and a vinyl group (C4=C5). The allene portion features two perpendicular π systems; one π-bond is formed by the overlap of p-orbitals in one plane, and the other π-bond is formed by p-orbitals in a plane orthogonal to the first.

This arrangement means that the π system of the vinyl group can only conjugate with one of the two π-bonds of the allene moiety. Specifically, the p-orbitals of the C2=C3 double bond are parallel to the p-orbitals of the C4=C5 double bond, allowing for the formation of an extended, conjugated π system across carbons 2, 3, 4, and 5. This gives the molecule the hybrid character of both a cumulated and a conjugated diene. fishersci.fi The C1=C2 double bond, however, is orthogonal to this conjugated system and remains electronically isolated from the vinyl group. This unique electronic structure, with its blend of localized and delocalized electrons, is fundamental to the molecule's stability and reactivity. fishersci.finih.gov The π orbitals of even-numbered cumulenes like the allene segment can be described in either rectilinear or helical forms, with the helical representation becoming necessary when symmetry is reduced. regulations.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity).

For this compound, the energy of the HOMO has been determined experimentally using photoelectron spectroscopy (PES). Studies have reported the first vertical ionization energy, which corresponds to the removal of an electron from the HOMO, to be 8.88 eV. ereztech.com Other experimental work has suggested a similar value of 8.70 eV. uni.lu These experimental values are supported by theoretical calculations, which have been used to predict ionization energies and Franck-Condon factors, aiding in the identification of this compound in complex reaction mixtures. nih.gov

The HOMO-LUMO energy gap is a key predictor of a molecule's kinetic stability and reactivity. fishersci.se While specific computational values for the LUMO and the precise HOMO-LUMO gap of this compound are not detailed in the available literature, the analysis of related conjugated systems shows that the HOMO typically exhibits π-character distributed across the conjugated framework, while the LUMO is composed of corresponding π* antibonding orbitals. fishersci.ca This distribution governs the molecule's electronic transitions and reactivity patterns. fishersci.senih.gov

Bonding Theory and Delocalization Effects in Pentatrienes

The bonding in this compound is best described by Molecular Orbital (MO) theory, which can account for the delocalization of π-electrons across the conjugated portion of the molecule. While Valence Bond theory can depict the localized σ-bonds and the individual π-bonds, MO theory provides a more accurate picture of the extended π system formed by the overlap of p-orbitals on carbons C2 through C5. sigmaaldrich.com

Conformational Analysis and Energy Minima

The rotation around the C3-C4 single bond in this compound gives rise to different conformers. Theoretical studies using ab initio calculations have been conducted to determine the geometries and relative energies of these conformers. nih.govchem960.com

The two primary planar conformations are the s-trans (or anti) and s-cis (or syn) forms. Computational studies have consistently found that the s-trans conformer is the most stable energy minimum. nih.govchem960.com One study, using ab initio calculations at the 6-31G* level, determined that the s-trans conformation is a completely planar structure. chem960.com The same study indicated that the s-cis conformation also exists in a flat potential energy minimum in a planar, or very nearly planar, structure. chem960.com Another ab initio study compared this compound with other polyenes like (Z)-1,3-pentadiene and (Z)-1,2,4-hexatriene. nih.gov It confirmed that the s-trans conformer is predominant in all cases but noted that the energy preference for this conformer is less for vinylallenes than for standard dienes. nih.gov

| Conformer | Relative Stability | Key Structural Feature | Reference |

|---|---|---|---|

| s-trans (anti) | Most Stable (Global Minimum) | Planar | nih.govchem960.com |

| s-cis (syn) | Less Stable (Local Minimum) | Planar or nearly planar | nih.govchem960.com |

Prediction of Spectroscopic Signatures and Reactivity Trends

Computational methods are instrumental in predicting the spectroscopic features and reactivity of molecules like this compound. The vibrational spectra (Infrared and Raman) of this compound have been studied and assigned based on experimental data and theoretical calculations. ereztech.comchem960.com Furthermore, photoelectron spectroscopy (PES) provides direct insight into the electronic structure, with observed ionization potentials corresponding to the energy levels of the molecular orbitals. ereztech.com

The unique electronic and conformational structure of this compound dictates its chemical reactivity. A significant reaction pathway is the thermal electrocyclic rearrangement to form methylenecyclobutene. ereztech.comchem960.com The equilibrium between this compound and methylenecyclobutene has been studied, with thermodynamic parameters (ΔH° and ΔS°) determined from these experiments. chem960.com Computational studies on the potential energy surface for related reactions show that the formation of this compound can be a high-temperature process in certain chemical environments, but the transition states to form it can be energetically demanding compared to other isomers like cyclopentadiene. nih.gov

Vinylallenes are also known to participate as the 4π component in Diels-Alder cycloadditions. fishersci.fi The reactivity in these [4+2] cycloadditions is influenced by the substitution pattern on the vinylallene framework. fishersci.fi The molecule's frontier orbitals, discussed in section 4.3.2, govern these reactions, with the HOMO of the diene interacting with the LUMO of a dienophile.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. While detailed, publicly available spectra for 1,2,4-pentatriene are not widespread in the literature, the principles of NMR can be applied to predict and interpret its structural features.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons in its unique vinyl and allenic moieties. The terminal vinyl protons (=CH₂) and the adjacent methine proton (-CH=) would exhibit characteristic chemical shifts and coupling patterns. Similarly, the allenic protons (=C=CH₂) would have their own specific resonance.

While specific experimental data for this compound is scarce in general literature, analysis of related substituted vinylallenes provides insight into the expected spectral characteristics. koreascience.kr

For unambiguous assignment of ¹H and ¹³C signals and to confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be essential.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. It would definitively link the proton resonances to their corresponding carbon atoms in the this compound structure. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for establishing the connectivity between the vinyl and allenic fragments of the molecule, for instance, by showing a correlation between the vinyl proton on C4 and the allenic carbons C2 and C3. mdpi.com

Total Correlation Spectroscopy (TOCSY): TOCSY reveals correlations between all protons within a spin system. It would show the coupling network among the vinyl protons (H4 and H5 protons).

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, which helps in determining the molecule's stereochemistry and preferred conformation. For this compound, NOESY could provide insights into the spatial relationship between the vinyl and allenic protons, confirming the molecule's conformational preferences. thieme-connect.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound have been studied in detail, providing key information about its structure. nist.govtu-bs.de The most notable feature in the IR spectrum is the very strong absorption band associated with the asymmetric stretching of the C=C=C allenic group. This band appears around 1955 cm⁻¹. The corresponding symmetric stretch gives rise to a very strong and polarized band in the Raman spectrum near 1080 cm⁻¹.

Other significant vibrational modes include the C=C stretching of the vinyl group, which appears in the 1600 cm⁻¹ region, and various C-H stretching and bending vibrations. The table below summarizes some of the key observed vibrational frequencies for this compound.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Description |

|---|---|---|---|

| Asymmetric C=C=C Stretch | ~1955 | - | Characteristic strong band for allenes. |

| Vinyl C=C Stretch | ~1600 | ~1600 | Stretching of the C4=C5 double bond. |

| Symmetric C=C=C Stretch | - | ~1080 | Strong, polarized band in Raman. |

| CH₂ Wag (Allene) | ~850 | ~850 | Out-of-plane bending of terminal allenic CH₂. |

| CH₂ Wag (Vinyl) | ~910 | - | Out-of-plane bending of terminal vinyl CH₂. |

Data synthesized from Klaboe P., Spectrochimica Acta Part A, 1974. nist.govtu-bs.de

Matrix isolation is an experimental technique where molecules are trapped in a solid, inert gas (like argon or nitrogen) at cryogenic temperatures. This minimizes intermolecular interactions and allows for the study of the intrinsic properties of a single molecule. This technique is particularly useful for observing unstable species or, in the case of this compound, for studying its photorearrangement products. scispace.com For example, it has been noted that vinylallene can be formed as a product from the irradiation of other matrix-isolated precursors. The low temperatures inhibit molecular rotation, leading to sharper and simpler vibrational spectra, which aids in the detailed assignment of fundamental vibrational modes.

Electronic Spectroscopy: UV-Vis and Photoelectron Spectroscopy

Electronic spectroscopy provides information about the electronic energy levels within a molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of a molecule is determined by electronic transitions from occupied to unoccupied molecular orbitals. In this compound, the presence of a conjugated system (the vinylallene structure) means it absorbs light in the ultraviolet region. The conjugation of the π-systems of the vinyl group and the allene (B1206475) group lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in an absorption at a longer wavelength (a bathochromic shift) compared to non-conjugated dienes. While a specific λmax is not readily cited in broad literature, its conjugated nature dictates it will absorb strongly in the UV range.

Photoelectron Spectroscopy (PES): Photoelectron spectroscopy measures the ionization energies required to remove electrons from different molecular orbitals, providing direct insight into the electronic structure. The He(I) photoelectron spectrum of this compound has been reported, and its first vertical ionization energy is 8.88 eV. nist.gov This value corresponds to the energy required to remove an electron from the highest occupied molecular orbital (HOMO). Detailed analysis of the spectrum, supported by calculations, indicates that the highest energy orbitals have a π, π, π, σ sequence. acs.org

The ionization energies for the first few orbitals are listed below:

| Orbital | Ionization Energy (eV) |

|---|---|

| π₁ (HOMO) | 8.88 |

| π₂ | 10.2 |

| π₃ | 12.2 |

| σ | 12.8 |

Data from Bieri, G., et al., Helvetica Chimica Acta, 1977 and Bischof, P., et al., Journal of the American Chemical Society, 1975. nist.gov

UV-Vis Absorption and Conjugation Length Effects

The electronic absorption spectrum of a molecule is dictated by the energy required to promote an electron from a lower energy occupied orbital to a higher energy unoccupied orbital. For molecules with π-systems, the most significant absorptions in the ultraviolet-visible (UV-Vis) region are typically due to π → π* transitions. The wavelength of maximum absorbance (λmax) is a key characteristic that is highly sensitive to the extent of conjugation in the molecule.

In conjugated systems, the π molecular orbitals are spread over more than two atoms, leading to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) compared to isolated double bonds. libretexts.org This smaller energy gap means that less energy is required for the π → π* transition, resulting in absorption at a longer wavelength (a bathochromic or red shift). uomustansiriyah.edu.iq

For example, 1,3-butadiene (B125203), a simple conjugated diene, has a λmax of 217 nm. youtube.com As the length of the conjugated system increases, the HOMO-LUMO gap decreases further, and the λmax shifts to even longer wavelengths. This trend is evident when comparing 1,3-butadiene to 1,3,5-hexatriene, which has a λmax of 258 nm. libretexts.org

Table 1: Comparison of λmax for Conjugated and Non-Conjugated Systems

| Compound | Structure | Conjugation | λmax (nm) |

| Ethene | CH₂=CH₂ | Isolated | ~170 |

| 1,4-Pentadiene (B1346968) | CH₂=CHCH₂CH=CH₂ | Isolated | Not specified |

| 1,3-Butadiene | CH₂=CHCH=CH₂ | Conjugated | 217 youtube.com |

| 1,3,5-Hexatriene | CH₂=CHCH=CHCH=CH₂ | Conjugated | 258 libretexts.org |

| 1,3-Pentadiene (B166810) | CH₂=CHCH=CHCH₃ | Conjugated | 224 libretexts.org |

This table is based on data from various sources and illustrates the effect of conjugation on UV-Vis absorption.

Gas-Phase Photoionization Mass Spectrometry (TOF-MS, MATI)

Gas-phase photoionization techniques, particularly when coupled with time-of-flight mass spectrometry (TOF-MS), are powerful tools for identifying isomers and studying the energetics of ionization. scispace.com These methods are especially useful in complex environments like flames or chemical reactions where multiple C5Hx isomers may be present. acs.orgresearchgate.net

In these experiments, molecules are ionized using a tunable light source, often synchrotron radiation, and the resulting ions are detected by a mass spectrometer. By scanning the photon energy and recording the ion signal, a photoionization efficiency (PIE) curve is generated. The onset of this curve corresponds to the adiabatic ionization energy (AIE) of the molecule, a unique fingerprint for a specific isomer. rsc.org

Mass-analyzed threshold ionization (MATI) spectroscopy is a high-resolution variant that provides not only precise ionization energies but also vibrational information about the cation. This technique has been used to characterize metal-hydrocarbon radicals, such as La(C5H6), formed from reactions with C5H8 isomers like 1,4-pentadiene. nsf.gov Although not directly studying this compound, this research demonstrates the capability of MATI to distinguish between isomers and determine their structure. nsf.gov

Studies on fuel-rich flames have identified various C5H6 isomers, including cyclopentadiene (B3395910), 1-penten-3-yne, and 3-penten-1-yne, by comparing their experimental PIE curves with simulated spectra based on calculated ionization energies. acs.org While this compound was not explicitly identified in these particular flame studies, the methodology is directly applicable. The unique ionization energy and vibrational structure of the this compound cation would allow for its unambiguous identification in a mixture of isomers. scispace.com

Electron Diffraction (ED) for Gas-Phase Molecular Structure Determination

Gas-phase electron diffraction (ED) is a primary technique for determining the precise molecular structure of volatile compounds in their free state, devoid of intermolecular forces present in the solid or liquid phase. mdpi.com The method involves scattering a beam of high-energy electrons off the gas-phase molecules and analyzing the resulting diffraction pattern. This pattern contains information about the internuclear distances within the molecule.

The molecular structure of 3-methylene-1,4-pentadiene, a cross-conjugated isomer of this compound, has been studied in detail using gas-phase electron diffraction. scispace.com These studies provided precise bond lengths and angles, as well as information about the conformational preferences of the molecule. scispace.com Similarly, the structure of 3,4-dimethylenehexa-1,5-diene ( americanchemistry.comdendralene) has also been determined by gas-phase electron diffraction, showcasing the utility of this technique for complex acyclic polyenes. acs.org

A study on this compound (vinylallene) itself reported on its vibrational spectra and molecular structure, indicating that electron diffraction has been applied to this specific compound. nist.gov By refining a structural model against the experimental diffraction data, often aided by high-level quantum-chemical calculations, a detailed picture of the molecule's geometry, including bond lengths, bond angles, and dihedral angles, can be obtained. mdpi.comresearchgate.net This provides definitive information on the planarity of the vinyl group and the linear geometry of the allene unit, as well as the conformation around the central C-C single bond.

X-ray Crystallography of Pentatriene Derivatives and Complexes

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state. nih.gov While obtaining a single crystal of the volatile and likely reactive this compound itself would be challenging, the structures of its stable derivatives or metal complexes can provide invaluable insight into its bonding and reactivity.

The solid-state structures of various organometallic complexes containing pentadienyl ligands have been determined by X-ray crystallography. For example, the crystal structure of a ruthenium complex bearing a 2,4-dimethyl-pentadienyl ligand has been reported. acs.org Another study detailed the synthesis and X-ray crystallographic characterization of an iron complex with a cyclohexadienyl ligand, (η5-C6H7)Fe(CO)2CF3. mdpi.com These studies demonstrate how coordinating a dienyl or trienyl fragment to a metal center can stabilize the ligand and facilitate structural analysis.

While no crystal structures containing the this compound ligand itself were found in the search results, the principles are clear. By incorporating this compound into a more complex, crystalline material, such as a metal-organic framework or a coordination complex, its precise geometry as a ligand could be determined. This would reveal how its bond lengths and angles might change upon coordination to a metal center.

Polymerization and Materials Science Applications of Pentatriene Systems

Mechanism and Stereochemistry of Pentatriene Polymerization

The polymerization of 1,2,4-pentatriene is not well-documented in scientific literature. The molecule's structure, CH2=C=CH-CH=CH2, presents multiple reactive sites: the terminal vinyl group and the allene (B1206475) moiety. nih.gov This complexity can lead to various reaction pathways, including cyclization or cross-linking, which may be favored over the formation of linear polymers.

Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization process that involves cyclic olefins. As this compound is an acyclic molecule, it cannot undergo polymerization via a ring-opening mechanism. nih.gov

Coordination Polymerization with Transition Metal Catalysts

Coordination polymerization using transition metal catalysts is a primary method for producing stereoregular polymers from dienes. However, research in this area has overwhelmingly focused on conjugated dienes like 1,3-pentadiene (B166810), rather than the cumulated/conjugated system of this compound.

While specific studies on this compound are lacking, related research on allene derivatives provides some insight. For example, the living coordination polymerization of monomers like phenoxyallene has been achieved using π-allylnickel catalysts. researchgate.net Additionally, rhodium complexes have been used to catalyze the [4+1] cycloaddition of vinylallene with carbon monoxide to produce 2-alkylidenecyclopentenone, a reaction that proceeds through a cyclic intermediate rather than linear polymerization. nii.ac.jp These examples highlight that transition metals can interact with the allene functionality, but controlled, high-yield polymerization of this compound itself is not described in the available research.

Free Radical Polymerization Characteristics

Detailed studies on the free radical polymerization of this compound are not extensively documented. Generally, polyunsaturated monomers like this compound are prone to complex reactions under free-radical conditions due to the presence of multiple reactive double bonds. This can lead to a high degree of branching and cross-linking, making it difficult to form soluble, linear polymers.

Some research on substituted allenes indicates that polymerization can be initiated by free-radical catalysis, though the resulting polymer structure can be irregular, with polymerization occurring through either the internal or terminal carbon atoms of the allene group. acs.org Given its structure, it is plausible that this compound would be highly reactive under free-radical conditions, potentially acting more as a cross-linking agent than a monomer for linear chain growth.

Synthesis of Novel Polymeric Materials

The synthesis of novel polymeric materials derived from this compound is not a focus of current published research, likely due to the challenges in controlling its polymerization.

Elastomeric and Thermoplastic Copolymers